molecular formula C21H19N3O4 B2941372 Methyl 2-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]benzoate CAS No. 2034285-89-5

Methyl 2-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]benzoate

Cat. No.: B2941372
CAS No.: 2034285-89-5
M. Wt: 377.4
InChI Key: CYKSTLZEUAYUID-UHFFFAOYSA-N
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Description

This compound is a pyrrolidine-based derivative featuring a 1,2,4-oxadiazole ring and a methyl benzoate moiety. Its structure includes a central pyrrolidine ring substituted at position 3 with a 1,2,4-oxadiazol-3-yl group and at position 4 with a phenyl group. The benzoate ester is attached to the pyrrolidine via a carbonyl linkage at position 2 of the benzene ring.

However, structural analogs like Methyl 4-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-carbonyl)benzoate (CAS 2034374-16-6) share a similar scaffold but differ in substituent positioning (Table 1) .

Properties

IUPAC Name

methyl 2-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-27-21(26)16-10-6-5-9-15(16)20(25)24-11-17(14-7-3-2-4-8-14)18(12-24)19-22-13-28-23-19/h2-10,13,17-18H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKSTLZEUAYUID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]benzoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxadiazoles.

Scientific Research Applications

Methyl 2-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]benzoate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of various biological pathways . The pyrrolidine ring can enhance the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomer: Methyl 4-(3-(3-Methyl-1,2,4-Oxadiazol-5-yl)-4-phenylpyrrolidine-1-carbonyl)benzoate

This analog (CAS 2034374-16-6) differs from the target compound in two key aspects:

Benzoate Substituent Position : The carbonyl group is attached at position 4 of the benzene ring instead of position 2.

Oxadiazole Substituent : The oxadiazole ring contains a methyl group at position 5, whereas the target compound lacks this methyl substitution .

Table 1: Structural Comparison of Pyrrolidine-Oxadiazole Derivatives
Compound Name Molecular Formula Molecular Weight Substituent Position (Benzoate) Oxadiazole Modification
Methyl 2-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]benzoate Not Reported Not Reported Position 2 None
Methyl 4-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-carbonyl)benzoate C22H21N3O4 391.4 Position 4 3-Methyl at position 5

Positional isomerism in the benzoate moiety could further modulate solubility or steric interactions in biological systems .

Ethyl Benzoate Derivatives with Heterocyclic Substitutions

lists several ethyl benzoate derivatives (e.g., I-6230, I-6232, I-6273) that share a phenethylamino/ethoxy linker but differ in heterocyclic substituents (Table 2). These compounds highlight how structural variations impact activity:

Table 2: Comparison with Ethyl Benzoate Derivatives
Compound ID Heterocyclic Group Linker Type Key Structural Differences vs. Target Compound
I-6230 Pyridazin-3-yl Phenethylamino Pyridazine replaces oxadiazole; ethyl ester vs. methyl ester
I-6232 6-Methylpyridazin-3-yl Phenethylamino Methylated pyridazine; linker flexibility differs
I-6273 Methylisoxazol-5-yl Phenethylamino Isoxazole replaces oxadiazole; altered electronic properties
I-6373 3-Methylisoxazol-5-yl Phenethylthio Thioether linker; isoxazole substitution
I-6473 3-Methylisoxazol-5-yl Phenethoxy Ether linker; lacks pyrrolidine core

Key Observations :

  • Linker Flexibility: The rigid pyrrolidine-carbonyl linkage in the target compound may reduce conformational freedom compared to phenethylamino/thio/ethoxy linkers, possibly improving target selectivity.
  • Ester Group : Methyl esters (target compound) generally hydrolyze slower than ethyl esters (I-6230 series), affecting bioavailability .

Biological Activity

Methyl 2-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]benzoate is a complex organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a 1,2,4-oxadiazole ring, a pyrrolidine ring, and a benzoate ester. The synthesis typically involves multiple steps:

  • Formation of the 1,2,4-Oxadiazole Ring : Achieved through cyclization of an amidoxime with an acyl chloride or anhydride in the presence of a base like triethylamine.
  • Formation of the Pyrrolidine Ring : Involves the reaction of a suitable amine with a ketone or aldehyde followed by cyclization.
  • Coupling of Rings : Coupling reagents such as EDCI are used to link the oxadiazole and pyrrolidine rings.
  • Esterification : The final step involves reacting the carboxylic acid with methanol in the presence of an acid catalyst to form the benzoate.

Antimicrobial Properties

Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial activity. The mechanism is thought to involve interaction with bacterial enzymes or receptors, potentially disrupting essential biological pathways. For instance, derivatives of oxadiazoles have been shown to inhibit biofilm formation in bacteria .

Cytotoxicity Studies

Cytotoxicity assays have been conducted on various cell lines to evaluate the safety profile and efficacy of this compound. In one study involving L929 cells, it was observed that certain concentrations resulted in increased cell viability, indicating potential for use in cancer therapeutics .

Dose (µM)24h Viability (%)48h Viability (%)
2007768
15089104
1009292
507467
2597103
12109121
68798

The results suggest that the compound may enhance metabolic activity at lower concentrations while exhibiting cytotoxic effects at higher doses .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The oxadiazole ring is known for its ability to engage with enzymes involved in metabolic processes, leading to inhibition or modulation of various signaling pathways .

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in drug development:

  • Anti-infective Applications : Due to its structural components that mimic natural substrates for enzymes involved in microbial metabolism, it holds promise as an anti-infective agent.
  • Materials Science Applications : The unique electronic properties derived from its structure make it suitable for developing advanced materials used in electronics and photonics.
  • Biological Probes : Its ability to selectively target certain biological pathways positions it as a valuable tool for studying disease mechanisms and cellular processes.

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